molecular formula C14H15N3O2S B2356085 2-[(4-benzyl-5-cyclopropyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetic acid CAS No. 852400-25-0

2-[(4-benzyl-5-cyclopropyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetic acid

Cat. No.: B2356085
CAS No.: 852400-25-0
M. Wt: 289.35
InChI Key: WKPKUAGYCXDNLS-UHFFFAOYSA-N
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Description

2-[(4-Benzyl-5-cyclopropyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetic acid is a compound that belongs to the class of 1,2,4-triazole derivatives

Mechanism of Action

Target of Action

Compounds with a 1,2,4-triazole core have been reported to exhibit cytotoxic activities against various tumor cell lines . This suggests that the compound may target cellular components involved in cancer progression.

Mode of Action

The presence of the 1,2,4-triazole moiety is known to contribute to the cytotoxic activities of these compounds . The compound may interact with its targets, leading to changes that inhibit the growth or survival of cancer cells.

Result of Action

The compound has been reported to exhibit weak to high cytotoxic activities against certain tumor cell lines . This suggests that the compound’s action results in the inhibition of cancer cell growth or survival.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-benzyl-5-cyclopropyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetic acid typically involves the formation of the triazole ring followed by the introduction of the sulfanyl and acetic acid groups. One common method involves the reaction of 4-benzyl-5-cyclopropyl-1,2,4-triazole with a suitable thiol reagent under basic conditions to form the sulfanyl derivative. This intermediate is then reacted with chloroacetic acid to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Benzyl-5-cyclopropyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetic acid can undergo various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrotriazoles.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Industry: Used in the synthesis of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[4-cyclopropyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid
  • 2-{[(4-Benzyl-5-cyclopropyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-1,3-benzothiazole
  • 2-[(4-Benzyl-5-cyclopropyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethyl]acetamide

Uniqueness

2-[(4-Benzyl-5-cyclopropyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the benzyl and cyclopropyl groups can enhance its lipophilicity and ability to interact with hydrophobic pockets in proteins. The sulfanyl group provides a reactive site for further chemical modifications, making it a versatile intermediate for the synthesis of various derivatives.

Properties

IUPAC Name

2-[(4-benzyl-5-cyclopropyl-1,2,4-triazol-3-yl)sulfanyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O2S/c18-12(19)9-20-14-16-15-13(11-6-7-11)17(14)8-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKPKUAGYCXDNLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN=C(N2CC3=CC=CC=C3)SCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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